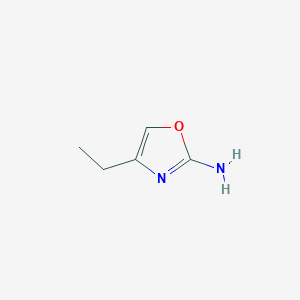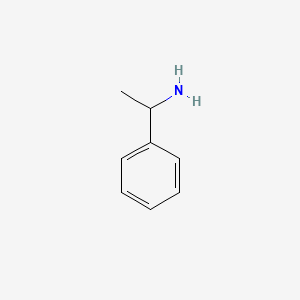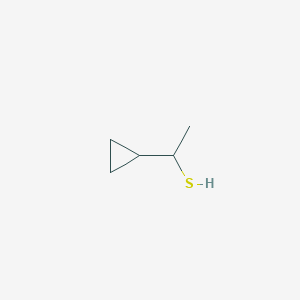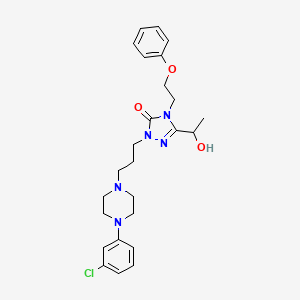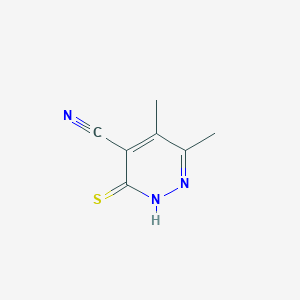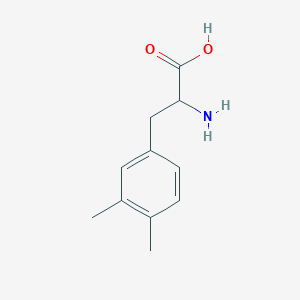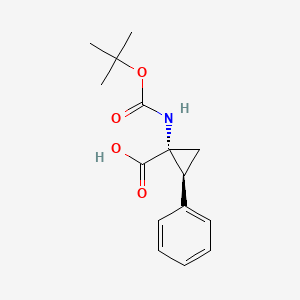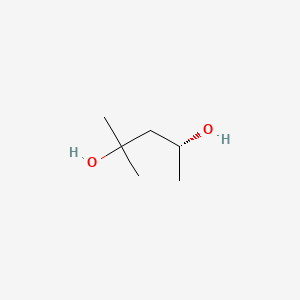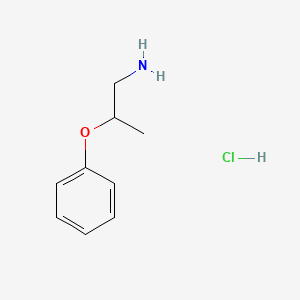
2-Phenoxypropylamine hydrochloride
Descripción general
Descripción
2-Phenoxypropylamine hydrochloride is a compound with the molecular formula C9H14ClNO . It is also known by several synonyms such as 2-PHENOXYPROPYLAMINE HCL, 2-phenoxypropan-1-amine hydrochloride, and [ (1-Aminopropan-2-Yl)Oxy]Benzene Hydrochloride .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-phenoxypropionitrile with lithium aluminium hydride in dry ether. The mixture is heated to reflux for 3 hours, cooled, and treated with water, then with 15% aqueous sodium hydroxide, and finally with water again. The mixture is stirred for 20 minutes and filtered. The filtrate is dried over anhydrous potassium carbonate and evaporated. The residue is distilled under water-pump vacuum to give pure 2-phenoxypropylamine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H13NO.ClH/c1-8(7-10)11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H . The Canonical SMILES representation is: CC(CN)OC1=CC=CC=C1.Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 187.66 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are both 187.0763918 g/mol . The topological polar surface area is 35.2 Ų . The compound is insoluble in water .Aplicaciones Científicas De Investigación
Chemistry and Health Benefits of Dietary Phenolamides
Phenolamides, a category that includes compounds like 2-Phenoxypropylamine hydrochloride, are studied for their presence in the plant kingdom and potential health benefits. Avenanthramides, for instance, found in oats, have shown anti-inflammatory, antioxidant, anti-itch, and anti-atherogenic activities. The structural diversity and distribution of phenolamides across various plant organs suggest potential roles in plant development, defense, and possibly human health benefits, although the specific functionality of many phenolamides, including this compound, in humans remains under-explored (Wang, Snooks, & Sang, 2020).
Targeted Drug Delivery Systems
Research into N-(2-hydroxypropyl)-methacrylamide (HPMA) copolymer conjugates, which might relate to the functionalities of this compound, highlights advancements in targeted drug delivery systems. These conjugates have been developed for targeting tumor angiogenesis, showing increased tumor accumulation and reduced uptake in non-target organs. The research demonstrates the potential for such compounds in delivering therapeutic agents and imaging agents to solid tumors, indicating a valuable application in oncology and pharmaceutical development (Pike & Ghandehari, 2010).
Safety and Hazards
2-Phenoxypropylamine hydrochloride is corrosive and poses a danger. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
Based on its structural similarity to other compounds such as epinephrine and Phenylpropanolamine , it can be hypothesized that it may interact with adrenergic receptors.
Mode of Action
Similar compounds like epinephrine act on adrenergic receptors, mimicking the actions of the sympathetic nervous system . Phenylpropanolamine acts directly on alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract . It’s plausible that 2-Phenoxypropylamine hydrochloride may have a similar mechanism of action.
Biochemical Pathways
Compounds with similar structures, such as epinephrine and phenylpropanolamine, are known to affect various biochemical pathways, including those involved in cardiovascular and respiratory function .
Result of Action
Based on the effects of structurally similar compounds, it can be hypothesized that it may have effects on cardiovascular and respiratory function .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Propiedades
IUPAC Name |
2-phenoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-8(7-10)11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOBBGUREQJPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639942 | |
| Record name | 2-Phenoxypropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98959-56-9, 6437-49-6 | |
| Record name | 1-Propanamine, 2-phenoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98959-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxypropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



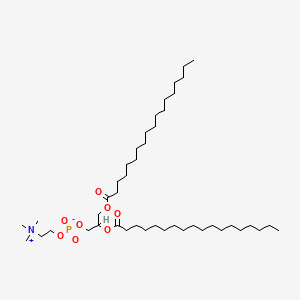
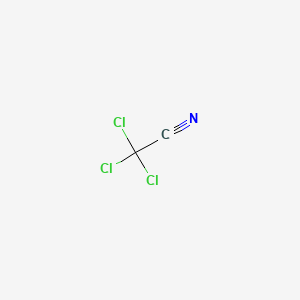
![1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3432180.png)

